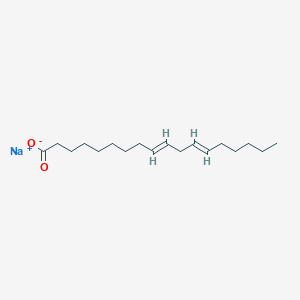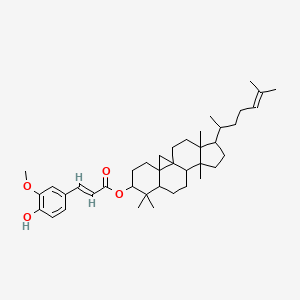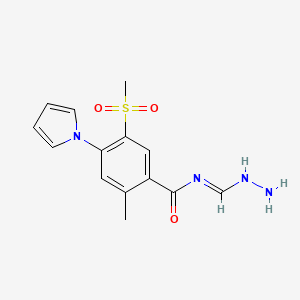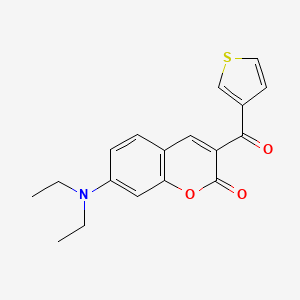
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one
Overview
Description
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one is a fluorescent molecule that belongs to the group of anion radicals. It is known for its dipole nature and fluoresces at a maximum wavelength of 521 nm in the presence of light .
Preparation Methods
The synthesis of 7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one involves several steps. One common method includes the reaction of 3-thenoylcoumarin with diethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to increase yield and purity, ensuring the compound is suitable for large-scale applications .
Chemical Reactions Analysis
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one exerts its effects involves its ability to absorb light and undergo photochemical reactions. Upon light absorption, the compound transitions to an excited state, leading to the formation of reactive radicals. These radicals can initiate free radical polymerization, a process crucial for its application in photoinitiation and lithography . The molecular targets and pathways involved include the interaction with monomers like pentaerythritol triacrylate, facilitating the formation of polymer chains .
Comparison with Similar Compounds
7-(Diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one is unique due to its high molar extinction coefficients, high intersystem crossing coefficients, and high photochemical stability . Similar compounds include:
7-Diethylamino-3-(2-thienylcarbonyl)chromen-2-one: Shares similar structural features but differs in its photophysical properties.
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Another coumarin derivative with distinct applications in fluorescence and photoinitiation.
These compounds highlight the versatility and unique properties of this compound, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
7-(diethylamino)-3-(thiophene-3-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-19(4-2)14-6-5-12-9-15(18(21)22-16(12)10-14)17(20)13-7-8-23-11-13/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWYGWOZQAYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


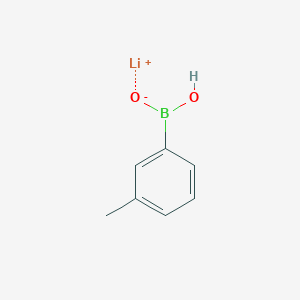
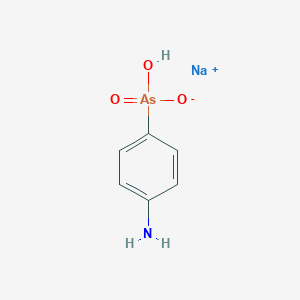
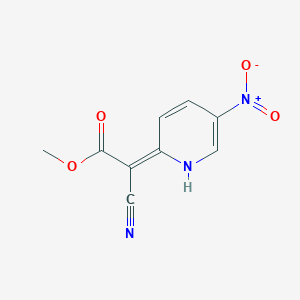
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)
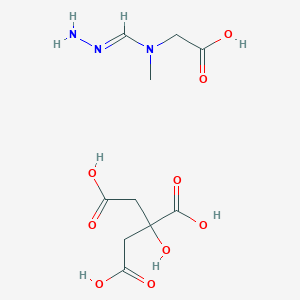
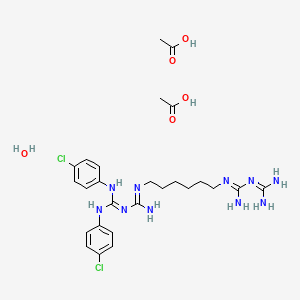
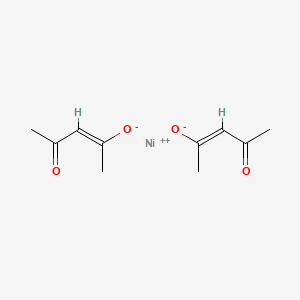

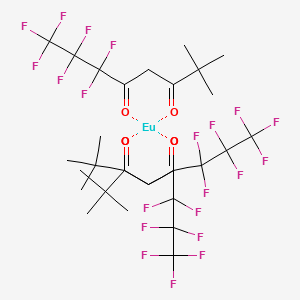
![tetrasodium;2-[carboxylatomethyl-[[(3E)-3-[[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-(2-sulfonatophenyl)methylidene]-2-methyl-6-oxo-5-propan-2-ylcyclohexyl]methyl]amino]acetate](/img/structure/B8073823.png)
![(6E)-6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8073829.png)
